molecular formula C13H15FO2 B1331333 1-(3-Fluorophenyl)cyclohexanecarboxylic acid CAS No. 214262-98-3

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

Cat. No.: B1331333
CAS No.: 214262-98-3
M. Wt: 222.25 g/mol
InChI Key: RIQOIHJORXEGFT-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol It is characterized by the presence of a fluorophenyl group attached to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzene and cyclohexanecarboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable catalyst and solvent. Common catalysts include palladium or platinum-based catalysts, while solvents such as dichloromethane or toluene are frequently used.

    Reaction Steps: The synthesis may involve multiple steps, including halogenation, coupling reactions, and carboxylation. For example, the fluorination of benzene can be achieved using a fluorinating agent, followed by coupling with cyclohexanecarboxylic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under basic conditions.

Major Products

    Oxidation: The major products of oxidation reactions include ketones and aldehydes.

    Reduction: Reduction reactions yield alcohols or alkanes.

    Substitution: Substitution reactions result in the formation of phenyl derivatives with different functional groups.

Scientific Research Applications

1-(3-Fluorophenyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The cyclohexanecarboxylic acid moiety may also play a role in modulating the compound’s overall effect. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
  • 1-(2-Fluorophenyl)cyclohexanecarboxylic acid
  • 1-(3-Chlorophenyl)cyclohexanecarboxylic acid

Uniqueness

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(3-fluorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQOIHJORXEGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352938
Record name 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-98-3
Record name 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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